![molecular formula C16H15N5O B2590251 3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone CAS No. 303985-90-2](/img/structure/B2590251.png)

3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

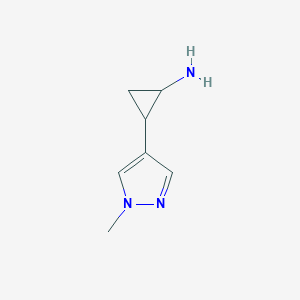

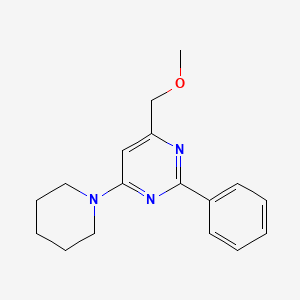

“3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone” is a complex organic compound. It contains a triazolopyrimidine core, which is a fused ring system incorporating a triazole and a pyrimidine . This core is attached to a phenyl group and an azetanone group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a multicomponent reaction for the synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines has been described . This process involves the use of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The selective reduction of 1,2,4-triazolo-[1,5-a]pyrimidines to dihydro derivatives has also been demonstrated .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name and the structures of similar compounds. It contains a triazolopyrimidine core, which is a fused ring system incorporating a triazole and a pyrimidine . This core is attached to a phenyl group and an azetanone group .Scientific Research Applications

Chemical Synthesis and Derivative Compounds

Research involving compounds related to 3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone primarily focuses on the synthesis of novel derivative compounds. Studies like those by Hassneen and Abdallah (2003) and Farghaly (2008) have explored the synthesis of various pyrimidine and triazolopyrimidin derivatives through chemical reactions such as condensation and cyclization. These studies contribute to the expanding knowledge of heterocyclic chemistry and the development of new compounds with potential applications in various fields (Hassneen & Abdallah, 2003) (Farghaly, 2008).

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of triazolopyrimidine derivatives. For instance, research by Kumar et al. (2009) and Mabkhot et al. (2016) demonstrated that specific derivatives exhibit antibacterial activity, highlighting their potential use in the development of new antimicrobial agents (Kumar et al., 2009) (Mabkhot et al., 2016).

Crystal Structure Analysis

The crystal structure and molecular interactions of related compounds have been examined, as seen in the work by Repich et al. (2017). This type of study is crucial for understanding the physical and chemical properties of these compounds, which can inform their potential applications in various scientific fields (Repich et al., 2017).

Potential in Medicinal Chemistry

Research has also explored the use of triazolopyrimidine derivatives in medicinal chemistry. Studies like those by Edmondson et al. (2006) and Sharma et al. (2015) have investigated the potential of these compounds in the treatment of diseases such as type 2 diabetes and their DNA photocleavage activity, respectively. These findings open doors to the development of new therapeutic agents (Edmondson et al., 2006) (Sharma et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone are cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) and PI3K-β isoform . The cAMP PDE plays a crucial role in the cardiovascular system , while the PI3K-β isoform is significant in cancer proliferation .

Mode of Action

This compound interacts with its targets by selectively binding at a given cAMP PDE site in the cardiovascular system . It also acts as an excellent PI3K-β selective inhibitor for the treatment of cancers driven by the loss of PTEN .

Biochemical Pathways

The compound affects the cAMP signaling pathway, leading to cardiovascular vasodilation . In cancer cells, it inhibits the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .

Pharmacokinetics

Similar compounds have shown good bioavailability and are well-tolerated .

Result of Action

The molecular and cellular effects of this compound’s action include the dilation of cardiovascular vessels and the inhibition of cancer cell proliferation .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its action .

Properties

IUPAC Name |

3,3-dimethyl-1-[4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl]azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-16(2)9-20(14(16)22)12-5-3-11(4-6-12)13-7-8-17-15-18-10-19-21(13)15/h3-8,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRUSAXANDNTNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NC4=NC=NN34)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590174.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2590178.png)

![2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2590180.png)

![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2590183.png)

![N-benzyl-N-methyl-1-{3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B2590184.png)

![4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B2590191.png)